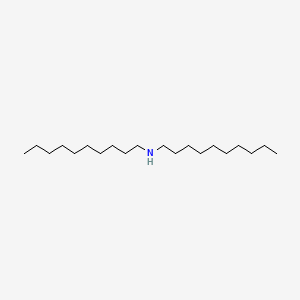Didecylamine
CAS No.: 68526-64-7
Cat. No.: VC13335091
Molecular Formula: C20H43N
Molecular Weight: 297.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68526-64-7 |
|---|---|
| Molecular Formula | C20H43N |
| Molecular Weight | 297.6 g/mol |
| IUPAC Name | N-decyldecan-1-amine |
| Standard InChI | InChI=1S/C20H43N/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3 |
| Standard InChI Key | GMTCPFCMAHMEMT-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCNCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCNCCCCCCCCCC |
Introduction
Chemical Identity and Structural Profile
Didecylamine, systematically named N-decyl-1-decanamine, is registered under CAS Number 1120-49-6 and possesses a molecular weight of 297.56 g/mol . Its structure consists of two decyl chains () bonded to a central nitrogen atom, forming a symmetrical secondary amine. This configuration grants the molecule amphiphilic properties, enabling interactions with both polar and nonpolar environments.
Physicochemical Properties
Key physical properties include:
The compound’s low density and high boiling point reflect its hydrophobic nature, while its melting point near room temperature suggests utility in formulations requiring semi-solid phases .
Synthesis and Industrial Production
Didecylamine is synthesized via nucleophilic substitution reactions. A common laboratory method involves reacting decylamine with 1-bromodecane in dimethyl sulfoxide (DMSO) at 80 \, ^\circ\text{C} for 12 hours, using anhydrous potassium carbonate as a base . The reaction proceeds as follows:
This method yields approximately 35% after purification via silica gel chromatography . Industrial-scale production optimizes this process using continuous reactors and fractional distillation to achieve higher purity (>95%) .
Applications in Science and Industry
Corrosion Inhibition
The compound’s adsorption onto metal surfaces forms a protective monolayer, reducing oxidation rates in industrial equipment. Studies demonstrate >80% inhibition efficiency in acidic environments, attributed to its long alkyl chains blocking reactive sites .
Surfactant and Emulsifier
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear protective gloves |
| Eye Irritation | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Ensure adequate ventilation |
First-aid measures include rinsing affected skin with soap and water for 15 minutes and irrigating eyes with saline solution . Occupational exposure limits (OELs) recommend maintaining airborne concentrations below to prevent respiratory distress .
Analytical Methods for Detection
Liquid Chromatography-Mass Spectrometry (LC-MS)
A validated LC-MS method employs a C-18 column with a mobile phase of acetonitrile and ammonium formate buffer (pH 3.0) at . Didecylamine elutes at 6.2 minutes with a linear calibration range of () .
Gas Chromatography (GC)
GC coupled with flame ionization detection (FID) achieves quantification in lubricant matrices using helium carrier gas and a temperature gradient from 50 \, ^\circ\text{C} to 300 \, ^\circ\text{C} .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume